molecular formula C15H27NO3S B7152629 2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Cat. No.: B7152629
M. Wt: 301.4 g/mol
InChI Key: QJCUERYXSZSJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring, a thiolane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Synthesis of the Thiolane Ring: The thiolane ring can be formed through a cyclization reaction involving a thiol and an alkene.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,3-dimethylcyclohexyl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3S/c1-15(2)7-4-5-12(10-15)9-14(17)16(3)13-6-8-20(18,19)11-13/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUERYXSZSJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)CC(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.